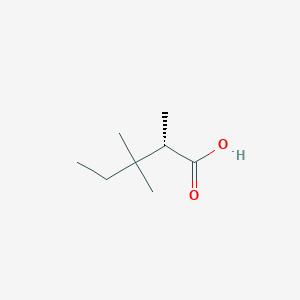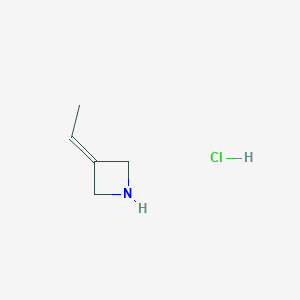
2-アミノ-2-(2,3-ジヒドロ-1H-インデン-1-イル)酢酸塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride is an organic compound with the molecular formula C11H13NO2·HCl. This compound is known for its unique structure, which includes an indane moiety fused with an amino acid. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
科学的研究の応用
2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride may also interact with multiple targets in the body.
Mode of Action
Indole derivatives are known to interact with their targets and cause various biological changes . It is plausible that 2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride operates in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given that indole derivatives have been found to possess various biological activities , it is plausible that this compound may have similar effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydro-1H-indene and glycine.
Condensation Reaction: 2,3-dihydro-1H-indene undergoes a condensation reaction with glycine in the presence of a suitable catalyst.
Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any double bonds.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Catalytic Hydrogenation: Using advanced catalysts to enhance the hydrogenation step, making the process more efficient.
化学反応の分析
Types of Reactions
2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further saturate the indane ring.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Various alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation Products: Indanone derivatives.
Reduction Products: Fully saturated indane derivatives.
Substitution Products: N-substituted amino acid derivatives.
類似化合物との比較
Similar Compounds
2-(2-Amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride: A closely related compound with similar structural features.
(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol: Another indane derivative with different functional groups
Uniqueness
2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride stands out due to its specific combination of an indane moiety and an amino acid, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
特性
IUPAC Name |
2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-10(11(13)14)9-6-5-7-3-1-2-4-8(7)9;/h1-4,9-10H,5-6,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOVULXNCUEOTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2594731.png)








![N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide](/img/new.no-structure.jpg)

![1'-Ethyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2594751.png)
